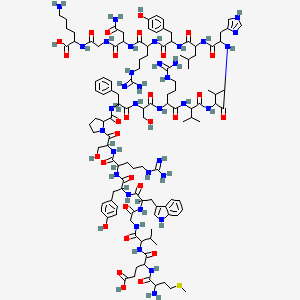
857678-38-7
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound with the Chemical Abstracts Service number 857678-38-7 is known as FliC, Serotype a (427-441), S. paratyphi A. It is a peptide fragment consisting of amino acids 427 to 441 from the flagellin protein of Salmonella enterica serovar Paratyphi A. This fragment is part of the flagellin protein, which plays a crucial role in the motility and pathogenicity of the bacterium.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of FliC, Serotype a (427-441), S. paratyphi A typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Resin Loading: The first amino acid is attached to the resin.
Deprotection: The protecting group on the amino acid is removed.
Coupling: The next amino acid is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage: The peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of this peptide can be scaled up using automated peptide synthesizers, which follow the same SPPS principles. The process is optimized for yield and purity, ensuring that the final product meets the required specifications for research and industrial applications.
Analyse Chemischer Reaktionen
Types of Reactions
FliC, Serotype a (427-441), S. paratyphi A can undergo various chemical reactions, including:
Oxidation: The peptide can be oxidized, particularly at the methionine and cysteine residues.
Reduction: Disulfide bonds within the peptide can be reduced to free thiols.
Substitution: Amino acid residues can be substituted with other residues to study structure-activity relationships.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Amino acid derivatives and coupling reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Major Products Formed
The major products formed from these reactions depend on the specific modifications made to the peptide. For example, oxidation can lead to the formation of sulfoxides or disulfides, while reduction can yield free thiol groups.
Wissenschaftliche Forschungsanwendungen
FliC, Serotype a (427-441), S. paratyphi A has several scientific research applications:
Immunology: Used as an antigen to study immune responses and develop vaccines.
Microbiology: Helps in understanding the motility and pathogenicity of Salmonella enterica.
Biochemistry: Used in protein-protein interaction studies and structural biology.
Wirkmechanismus
The mechanism of action of FliC, Serotype a (427-441), S. paratyphi A involves its interaction with the immune system. The peptide is recognized by toll-like receptor 5 (TLR5) on immune cells, leading to the activation of signaling pathways that result in the production of pro-inflammatory cytokines. This immune response is crucial for the detection and clearance of bacterial infections.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
FliC, Serotype b (427-441), S. typhimurium: Another flagellin fragment from a different serovar of Salmonella.
FliC, Serotype c (427-441), E. coli: A flagellin fragment from Escherichia coli.
Uniqueness
FliC, Serotype a (427-441), S. paratyphi A is unique due to its specific amino acid sequence and its role in the pathogenicity of Salmonella enterica serovar Paratyphi A. This specificity makes it a valuable tool for studying the immune response to this particular pathogen and for developing targeted vaccines and therapeutics.
Eigenschaften
CAS-Nummer |
857678-38-7 |
|---|---|
Molekularformel |
C₆₉H₁₁₃N₂₃O₂₄ |
Molekulargewicht |
1648.78 |
Sequenz |
One Letter Code: VQNRFNSAITNLGNT |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(4S)-4-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]hexanoyl]amino]-3-methylbutanoyl]amino]-4-oxobutanoyl]amino]-5-[[(2S)-1-[[(2S)-5-amino-1-[[2-[(2S)-2-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-[[2-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-carbamimidamido-1-[(2S)-2-[[(2S)-5-carbamimidamido-1-[[(2S)-1,4-diamino-1,4-dioxobutan-2-yl]amino]-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-2-oxoethyl]amino]-1,5-dioxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B612600.png)





![2-[[2-[[2-[[2-[2-[[6-amino-2-[[1-[2-[(2-amino-3-methylpentanoyl)amino]-4-methylsulfanylbutanoyl]pyrrolidine-2-carbonyl]amino]hexanoyl]amino]propanoylamino]acetyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-methylpentanoic acid](/img/structure/B612614.png)


